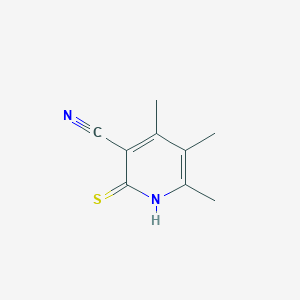

2-Mercapto-4,5,6-trimethylnicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666320. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,6-trimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-6(2)8(4-10)9(12)11-7(5)3/h1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYXVRVYCQKRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=S)C(=C1C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350603 | |

| Record name | 2-Mercapto-4,5,6-trimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128917-84-0 | |

| Record name | 2-Mercapto-4,5,6-trimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-4,5,6-trimethylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Mercapto-4,5,6-trimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the available scientific information on the chemical properties of 2-Mercapto-4,5,6-trimethylnicotinonitrile. Despite a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental data, including comprehensive spectral analyses, specific synthesis protocols, and biological activity studies for this specific compound, remain largely unpublished. This document presents the currently available data and provides a general overview based on the properties of related chemical structures.

Chemical Identity and Physical Properties

This compound is a substituted pyridine derivative. The presence of a mercapto (-SH) group, a nitrile (-CN) group, and three methyl (-CH3) groups on the pyridine ring suggests a unique combination of chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 128917-84-0 | [1][2] |

| Molecular Formula | C₉H₁₀N₂S | [3] |

| Molecular Weight | 178.26 g/mol | [3] |

| IUPAC Name | 2-Mercapto-4,5,6-trimethylpyridine-3-carbonitrile | N/A |

| Synonyms | 4,5,6-Trimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | [3] |

| Appearance | Yellow solid | [3] |

| Melting Point | 276 °C | [4] |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Structural Information

The chemical structure of this compound is characterized by a central pyridine ring.

Spectroscopic Data

A thorough search of available literature and spectral databases did not yield specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. For researchers synthesizing or working with this compound, the following are expected characteristic signals based on its structure:

-

¹H NMR: Signals corresponding to the three distinct methyl groups and the thiol proton. The chemical shifts of the methyl protons would be influenced by their position on the pyridine ring.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the nitrile group, and the three methyl groups.

-

IR Spectroscopy: Characteristic absorption bands for the S-H stretch of the mercapto group, the C≡N stretch of the nitrile group, C-H stretches of the methyl groups, and C=C and C=N stretches of the pyridine ring.[5][6][7][8]

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (178.26 m/z), along with fragmentation patterns characteristic of the loss of methyl, mercapto, and nitrile groups.[9][10][11][12]

Synthesis

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups.[3]

-

Mercapto Group: The thiol group is nucleophilic and can undergo S-alkylation, S-acylation, and oxidation reactions. It can also participate in the formation of metal complexes.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.

-

Pyridine Ring: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.

Given the presence of these functional groups, this compound could serve as a versatile building block in organic synthesis for the preparation of more complex heterocyclic systems.[17][18][19]

Biological Activity

There is no specific information available in the public domain regarding the biological activity or toxicological properties of this compound. However, the nicotinonitrile scaffold and mercaptopyridine moieties are present in various biologically active molecules with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[20] Therefore, it is plausible that this compound could be a candidate for biological screening programs.

Safety Information

According to available safety data, this compound is classified as an irritant.[4]

Table 2: Hazard Statements

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a chemical compound with potential for further research and application, particularly in the fields of medicinal chemistry and materials science. However, the current body of public knowledge is limited. This guide highlights the need for further experimental investigation to fully characterize its chemical, physical, and biological properties. Researchers are encouraged to publish their findings to contribute to a more comprehensive understanding of this molecule.

References

- 1. This compound | 128917-84-0 [chemicalbook.com]

- 2. This compound - CAS:128917-84-0 - 阿镁生物 [amaybio.com]

- 3. CAS 128917-84-0: this compound [cymitquimica.com]

- 4. This compound [chemdict.com]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. mdpi.com [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsonline.com [ijpsonline.com]

- 18. Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety | European Journal of Chemistry [eurjchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Mercapto-4,5,6-trimethylnicotinonitrile (CAS 128917-84-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activities and detailed experimental protocols for 2-Mercapto-4,5,6-trimethylnicotinonitrile is limited. This guide provides a comprehensive overview of its known chemical properties and infers potential synthetic routes, biological activities, and experimental methodologies based on structurally related compounds, such as other nicotinonitriles and mercaptopyridines.

Core Compound Data

This compound is a heterocyclic compound featuring a pyridine ring substituted with a mercapto (-SH) group, a nitrile (-CN) group, and three methyl (-CH3) groups.[1] The presence of both a thiol and a nitrile functional group suggests a versatile reactivity profile, making it a point of interest for synthetic and medicinal chemistry.[1]

Physicochemical and Structural Information

| Property | Value | Reference |

| CAS Number | 128917-84-0 | [2] |

| Molecular Formula | C₉H₁₀N₂S | [1] |

| Molecular Weight | 178.25 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 276 °C | |

| Synonyms | 2-Mercapto-4,5,6-trimethylpyridine-3-carbonitrile, 4,5,6-Trimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | [1] |

| SMILES | Cc1c(C)c(C#N)c(nc1C)S | [1] |

| InChI | InChI=1/C9H10N2S/c1-5-6(2)8(4-10)9(12)11-7(5)3/h1-3H3,(H,11,12) | [1] |

Safety and Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Potential Synthesis and Reactivity

The mercaptopyridine core of the molecule is known to exist in a tautomeric equilibrium with its thione form. This equilibrium is influenced by the solvent and concentration. The mercapto group can undergo various reactions, including oxidation to form disulfides and S-alkylation. The nitrile group can also participate in various chemical transformations.

Potential Biological and Pharmacological Activities

Derivatives of nicotinonitrile and mercaptopyridine have been reported to possess a wide range of biological activities. Given the structural features of this compound, it is plausible that this compound could exhibit similar properties.

| Potential Biological Activity | Rationale based on Related Compounds | References |

| Anticancer | Nicotinonitrile derivatives have been investigated as anticancer agents, with some showing inhibitory activity against various cancer cell lines. The pyridine ring is a common scaffold in many anticancer drugs. | [2][3] |

| Antimicrobial | Mercaptopyridine and nicotinonitrile derivatives have demonstrated antibacterial and antifungal properties. The sulfur atom in the mercapto group is often crucial for such activities. | [4][5] |

| Enzyme Inhibition | The structural motifs present in the molecule are found in various enzyme inhibitors. For instance, mercapto-containing compounds can act as inhibitors of metalloenzymes or cysteine proteases. | [6] |

| Anti-inflammatory | Certain substituted pyridines have been shown to possess anti-inflammatory properties. | [7] |

Experimental Protocols

Due to the lack of specific experimental data for this compound, the following sections provide generalized, representative protocols for the synthesis and biological evaluation of similar heterocyclic compounds.

Representative Synthetic Protocol: One-Pot Synthesis of a Substituted 2-Mercaptonicotinonitrile

This protocol is adapted from general procedures for the synthesis of substituted pyridines and thiophenes via multicomponent reactions.

Materials:

-

Appropriate ketone (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

A basic catalyst such as morpholine or piperidine (0.1-0.2 eq)

-

Ethanol or Dimethylformamide (DMF) as solvent

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone, malononitrile, elemental sulfur, and the solvent.

-

Add the basic catalyst to the mixture.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water with stirring.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified substituted 2-mercaptonicotinonitrile.

-

Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

In Vitro Anticancer Activity Screening: MTT Assay

This is a generalized protocol for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Test compound (this compound) dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

This compound represents an interesting heterocyclic scaffold with potential applications in medicinal chemistry and drug development. While specific biological data for this compound is scarce, its structural similarity to other biologically active nicotinonitriles and mercaptopyridines suggests that it warrants further investigation. The synthetic and experimental protocols outlined in this guide provide a framework for researchers to explore the properties and potential therapeutic applications of this and related compounds. Future studies are necessary to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. d-nb.info [d-nb.info]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01915B [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Molecular Structure of 2-Mercapto-4,5,6-trimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Mercapto-4,5,6-trimethylnicotinonitrile (CAS No. 128917-84-0). Given the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related and well-characterized analogue, 2-Mercapto-4,6-dimethylnicotinonitrile, as a proxy to infer structural and spectroscopic characteristics.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a pyridine ring substituted with three methyl groups, a nitrile group, and a mercapto group. It is important to note that this compound can exist in tautomeric forms: the mercaptopyridine form and the thione (pyridinethione) form. The thione form, 4,5,6-trimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, is often the more stable tautomer.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 128917-84-0 |

| Molecular Formula | C₉H₁₀N₂S[1] |

| Molecular Weight | 178.25 g/mol [1] |

| Canonical SMILES | Cc1c(C)c(C#N)c(S)nc1C[1] |

| InChI | InChI=1S/C9H10N2S/c1-5-6(2)8(4-10)9(12)11-7(5)3/h1-3H3,(H,11,12)[1] |

| Synonyms | 2-Mercapto-4,5,6-trimethylpyridine-3-carbonitrile, 4,5,6-Trimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile[1] |

Physicochemical Properties

The physical state of this compound is reported as a yellow solid.[1] Due to the presence of the thiol group, it may exhibit a characteristic odor and sensitivity to air and moisture.[1] The trimethyl substitution pattern contributes to its hydrophobic character.[1]

Spectroscopic Data (Proxy Data from 2-Mercapto-4,6-dimethylnicotinonitrile)

Table 2: Proxy Spectroscopic Data for 2-Mercapto-4,6-dimethylnicotinonitrile

| Spectroscopic Technique | Observed Features (Anticipated for the trimethyl derivative) |

| ¹H NMR | Signals for two methyl groups, a vinyl proton, and a broad signal for the N-H or S-H proton. An additional methyl signal would be expected for the trimethyl derivative. |

| ¹³C NMR | Resonances for aromatic/olefinic carbons, the nitrile carbon, and two methyl carbons. A third methyl carbon resonance would be present for the trimethyl derivative. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (in the thione form, ~3200-3400 cm⁻¹), C≡N stretching (~2220 cm⁻¹), and C=S stretching (~1100-1200 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

Crystallographic Data (Proxy Data from 2-Mercapto-4,6-dimethylnicotinonitrile)

A crystal structure for 2-Mercapto-4,6-dimethylnicotinonitrile is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 646707.[2] This data provides precise bond lengths and angles, confirming the thione tautomer as the solid-state form. It is highly probable that this compound would adopt a similar solid-state structure.

Experimental Protocols: Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not published. However, based on general methods for the synthesis of 2-thioxo-1,2-dihydropyridine-3-carbonitriles, a plausible synthetic route can be proposed.[3][4][5] The most common approach involves the reaction of a suitable β-dicarbonyl compound or its equivalent with cyanothioacetamide.

Proposed Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

-

3-Methylpentane-2,4-dione

-

Cyanothioacetamide

-

Piperidine (or another suitable base)

-

Ethanol (or another suitable solvent)

Procedure:

-

In a round-bottom flask, dissolve 3-methylpentane-2,4-dione (1 equivalent) and cyanothioacetamide (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate from the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.

-

Characterize the final product using NMR, IR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of nicotinonitrile derivatives has attracted significant interest in drug discovery. Substituted nicotinonitriles have been investigated for a range of therapeutic applications, including as anti-inflammatory, analgesic, and anticancer agents. The pyridine scaffold is a common motif in many biologically active compounds. The presence of the mercapto and nitrile functional groups offers opportunities for further chemical modification to explore structure-activity relationships.

Conclusion

This compound is a substituted nicotinonitrile with potential for further investigation in medicinal chemistry and materials science. This guide has provided a summary of its known structural features, largely inferred from a close structural analog. The proposed synthetic protocol offers a starting point for its preparation in a laboratory setting. Future research should focus on obtaining direct experimental data for this compound to fully elucidate its properties and explore its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors of 2-Mercapto-4,5,6-trimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis precursors and methodologies for obtaining 2-mercapto-4,5,6-trimethylnicotinonitrile, a substituted pyridinethione with potential applications in medicinal chemistry and materials science. This document outlines the core chemical principles, experimental protocols, and quantitative data associated with its synthesis, presented in a format tailored for chemical research and development professionals.

Introduction

This compound, also known as 4,5,6-trimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, is a heterocyclic compound featuring a pyridine ring scaffold. The presence of a thiol (or its tautomeric thione form), a nitrile group, and three methyl substituents makes it a versatile building block for the synthesis of more complex molecules, including thieno[2,3-b]pyridines, which are of interest in drug discovery. The synthesis of this and related polysubstituted pyridines often employs multicomponent reactions, which offer an efficient means to construct complex molecular architectures in a single step.

Core Synthesis Pathway: Guareschi-Thorpe Reaction Analogue

The most direct and established route to this compound is a variation of the Guareschi-Thorpe pyridine synthesis. This multicomponent reaction involves the condensation of a β-dicarbonyl compound, an active methylene nitrile (in this case, incorporated into cyanothioacetamide), and a base catalyst.

The logical precursors for the synthesis of this compound are:

-

3-Methyl-2,4-pentanedione: This β-diketone provides the carbon backbone for the 4,5,6-trimethyl-substituted pyridine ring.

-

Cyanothioacetamide: This reagent serves as the source of the C2 (bearing the mercapto group) and C3 (bearing the nitrile group) atoms of the pyridine ring, as well as the nitrogen atom.

-

Base Catalyst: A weak organic base, such as morpholine or piperidine, is typically used to facilitate the condensation reactions.

The overall reaction proceeds through a series of condensations and cyclization to form the stable pyridinethione ring system.

Quantitative Data Summary

While specific yield data for the synthesis of this compound is not extensively reported in publicly available literature, data from analogous syntheses of structurally similar 2-pyridinethiones provide a reasonable expectation for reaction efficiency. The following table summarizes typical yields for the synthesis of related compounds via the Guareschi-Thorpe reaction.

| β-Dicarbonyl Compound | Active Methylene Nitrile Source | Base Catalyst | Solvent | Reaction Time | Yield (%) |

| 3-Pentylpentane-2,4-dione | Cyanothioacetamide | Morpholine | Ethanol | 3-4 h (boiling) | High (not specified)[1] |

| 1,1,5,5-Tetrafluoroacetylacetone | Cyanothioacetamide | Morpholine | Ethanol | 0.5 h (stirring) | Moderate[1] |

| Acetylacetone | Cyanothioacetamide | Piperidine | Ethanol | Not specified | Good[2] |

Detailed Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[1]

Materials:

-

3-Methyl-2,4-pentanedione

-

Cyanothioacetamide

-

Ethanol (absolute)

-

Morpholine (or piperidine)

-

Hydrochloric acid (for potential recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add cyanothioacetamide (1 equivalent).

-

Catalyst Addition: Add a catalytic amount of morpholine (approximately 0.1 equivalents) to the reaction mixture. The solution will likely change color.

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum. The precipitated solid is collected by filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. For some pyridinethiones, recrystallization from dilute hydrochloric acid can yield the hydrochloride salt, which can then be neutralized to obtain the pure product.

Characterization:

The structure of the synthesized this compound can be confirmed by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the methyl groups, the pyridine ring protons, and the carbon skeleton. The tautomeric equilibrium between the thione and thiol forms may be observable.

-

IR Spectroscopy: To identify the characteristic stretching frequencies of the nitrile group (C≡N) around 2220-2230 cm⁻¹, the C=S bond of the thione tautomer (around 1230 cm⁻¹), and N-H stretching of the thione form (around 3100-3200 cm⁻¹).[1]

-

Mass Spectrometry: To determine the molecular weight of the compound (C₉H₁₀N₂S, MW: 178.25 g/mol ).[3]

-

Elemental Analysis: To confirm the elemental composition (C, H, N, S).

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is readily achievable through a robust and efficient multicomponent reaction. By utilizing commercially available precursors such as 3-methyl-2,4-pentanedione and cyanothioacetamide, this method provides a straightforward entry point for researchers to access this versatile heterocyclic building block. The detailed protocol and summarized data in this guide are intended to facilitate the successful synthesis and further exploration of the chemical and biological properties of this compound and its derivatives.

References

Spectroscopic and Synthetic Profile of 2-Mercapto-4,5,6-trimethylnicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for 2-Mercapto-4,5,6-trimethylnicotinonitrile. Due to the limited availability of published experimental data for this specific compound, this guide combines theoretical predictions and established methodologies for analogous compounds to serve as a valuable resource for researchers.

Chemical Structure and Properties

This compound is a substituted pyridine derivative characterized by a thiol (-SH) group at the 2-position, a nitrile (-CN) group at the 3-position, and methyl groups at the 4, 5, and 6-positions.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂S |

| Molecular Weight | 178.25 g/mol |

| CAS Number | 128917-84-0 |

| Canonical SMILES | CC1=C(C)C(=C(N=C1C)S)C#N |

| InChI Key | Not available in public databases |

Predicted Spectroscopic Data

While experimental spectra for this compound are not readily found in public spectral databases, the following data is predicted based on its chemical structure and spectroscopic principles.

¹H and ¹³C NMR Spectroscopy (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following are predicted chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -SH | Broad singlet, ~13.5 | - |

| C2-S | - | ~178 |

| C3-CN | - | ~105 |

| C4-CH₃ | Singlet, ~2.4 | ~20 |

| C5-CH₃ | Singlet, ~2.2 | ~16 |

| C6-CH₃ | Singlet, ~2.5 | ~22 |

| C4 | - | ~158 |

| C5 | - | ~125 |

| C6 | - | ~160 |

| -CN | - | ~117 |

Note: Predictions are based on computational models and may vary from experimental values.

Infrared (IR) Spectroscopy (Predicted)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| S-H | Stretching | 2550-2600 (weak) |

| C≡N | Stretching | 2210-2260 |

| C=N (pyridine ring) | Stretching | 1550-1620 |

| C=C (pyridine ring) | Stretching | 1450-1580 |

| C-H (methyl) | Stretching | 2850-3000 |

| C-S | Stretching | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the following are expected.

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Ion [M]⁺ | m/z 178.0565 |

| Major Fragment Ions | Likely fragments include loss of HCN (m/z 151), loss of SH (m/z 145), and various cleavages of the pyridine ring and methyl groups. |

UV-Visible (UV-Vis) Spectroscopy (Predicted)

UV-Visible spectroscopy provides information about electronic transitions within a molecule. The pyridine ring and the nitrile group constitute the primary chromophores.

Table 4: Predicted UV-Visible Absorption

| Transition | Predicted λmax (nm) |

| π → π | ~270-290 |

| n → π | ~320-340 |

Note: The exact absorption maxima are highly dependent on the solvent used.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and spectroscopic analysis of this compound.

Representative Synthesis Protocol

This protocol is based on established methods for the synthesis of similar mercaptonicotinonitrile derivatives.

Reaction Scheme: A plausible synthesis involves the reaction of an appropriate precursor with a sulfurating agent. One common method is the reaction of a corresponding 2-halonicotinonitrile with a sulfur source like sodium hydrosulfide or thiourea.

Procedure:

-

To a solution of 2-chloro-4,5,6-trimethylnicotinonitrile (1.0 eq) in ethanol, add a solution of sodium hydrosulfide (1.2 eq) in ethanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

NMR Spectroscopy Protocol

An In-depth Technical Guide on the Solubility and Stability of 2-Mercapto-4,5,6-trimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Mercapto-4,5,6-trimethylnicotinonitrile, a substituted nicotinonitrile derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines established, generic protocols for determining the solubility and stability of heterocyclic organic compounds. These methodologies, widely accepted in the pharmaceutical industry, can be readily adapted for the evaluation of this compound. This guide also presents a proposed synthesis route and discusses potential degradation pathways based on the chemistry of related mercaptopyridine and nicotinonitrile derivatives. The included diagrams illustrate a logical workflow for solubility and stability assessment and highlight key factors influencing the compound's stability.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a mercapto group, a nitrile group, and three methyl groups. The presence of these functional groups suggests a complex chemical behavior, with the potential for diverse intermolecular interactions that influence its physical and chemical properties. The mercapto group can participate in oxidation and nucleophilic reactions, while the nitrile group imparts polarity. The trimethyl substitution pattern contributes to the molecule's hydrophobicity.

A thorough understanding of the solubility and stability of this compound is critical for its potential applications in drug development and other areas of chemical research. Solubility impacts bioavailability and formulation, while stability determines shelf-life, storage conditions, and degradation profiles. This guide aims to provide the foundational knowledge and experimental frameworks necessary to conduct these critical assessments.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂S | [1][2] |

| Molecular Weight | 178.26 g/mol | [1] |

| Melting Point | 276 °C | [1] |

| Appearance | Yellow solid | [2] |

Solubility Profile

Table 2: Predicted and Experimental Solubility Data

| Solvent | Type | Predicted Solubility | Experimental Data (mg/mL) |

| Water | Polar Protic | Sparingly Soluble | Data not available |

| Ethanol | Polar Protic | Soluble | Data not available |

| Methanol | Polar Protic | Soluble | Data not available |

| Acetone | Polar Aprotic | Soluble | Data not available |

| Dichloromethane | Non-polar | Soluble | Data not available |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Data not available |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Data not available |

| Toluene | Non-polar | Sparingly Soluble | Data not available |

| Hexane | Non-polar | Insoluble | Data not available |

| 5% Aqueous HCl | Acidic | Potentially Soluble | Data not available |

| 5% Aqueous NaOH | Basic | Potentially Soluble | Data not available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the solubility of a compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, dichloromethane, etc.)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Syringes and filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. The mercapto group is susceptible to oxidation, which could lead to the formation of a disulfide dimer. The compound may also be sensitive to strong acids, bases, and oxidizing agents.[1]

Table 3: Forced Degradation Study Summary

| Condition | Reagents/Parameters | Expected Degradation Products | Experimental Observations |

| Acidic Hydrolysis | 0.1 M HCl, heat | Hydrolysis of nitrile, degradation of pyridine ring | Data not available |

| Basic Hydrolysis | 0.1 M NaOH, heat | Hydrolysis of nitrile, potential salt formation | Data not available |

| Oxidation | 3% H₂O₂, room temp | Disulfide dimer, sulfoxide, sulfonic acid | Data not available |

| Thermal Degradation | Dry heat (e.g., 70°C) | Decomposition products | Data not available |

| Photostability | UV/Vis light exposure | Photodegradation products | Data not available |

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC with a photodiode array (PDA) detector or LC-MS system

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acidic Degradation: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture (e.g., at 60°C) for a specified time. At various time points, withdraw samples, neutralize them, and analyze by HPLC.

-

Basic Degradation: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture (e.g., at 60°C) for a specified time. At various time points, withdraw samples, neutralize them, and analyze by HPLC.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a specified time. Analyze samples at various time points by HPLC.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a specified period. Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

-

Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber. Analyze samples at various time points by HPLC, alongside a dark control.

-

Analysis: Analyze all samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A PDA detector can provide information about the spectral purity of the peaks, while LC-MS can be used to identify the mass of the degradation products.

Proposed Synthesis

While a specific synthesis for this compound is not detailed in the available literature, a plausible route can be proposed based on established methods for the synthesis of substituted nicotinonitriles. One common approach involves the condensation of a β-enaminonitrile with a suitable carbonyl compound.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound.

Caption: Experimental Workflow for Solubility and Stability Testing.

Factors Influencing Stability

The stability of this compound can be influenced by several external and internal factors, as depicted in the diagram below.

Caption: Factors Influencing Compound Stability.

Conclusion

While specific experimental data for this compound remains limited, this technical guide provides a robust framework for its systematic evaluation. The detailed protocols for solubility and stability testing are based on industry-standard practices and can be directly applied to this compound. The insights into its potential chemical behavior, based on its functional groups, should guide researchers in designing appropriate experiments and interpreting the results. A thorough understanding of these properties is paramount for advancing the potential applications of this compound in medicinal chemistry and materials science. Further research is warranted to generate specific data and fully elucidate the solubility and stability profile of this promising molecule.

References

The Unveiling of Mercaptonicotinonitrile Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with mercaptonicotinonitrile derivatives emerging as a promising class of molecules. Their diverse biological activities, ranging from anticancer and antimicrobial to potent enzyme inhibition, have positioned them as significant leads in drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these multifaceted compounds, presenting a comprehensive resource for the scientific community.

Anticancer Activity: Targeting the Proliferation of Malignant Cells

Mercaptonicotinonitrile derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The antiproliferative activity is often attributed to their ability to interfere with key cellular processes essential for cancer cell growth and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative mercaptonicotinonitrile and related nicotinonitrile derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 11 | MCF-7 (Breast) | 12.5 | Doxorubicin | 15.2 |

| HepG2 (Liver) | 18.7 | Doxorubicin | 20.1 | |

| Compound 12 | MCF-7 (Breast) | 10.8 | Doxorubicin | 15.2 |

| HepG2 (Liver) | 16.3 | Doxorubicin | 20.1 | |

| Compound 1g2a | HCT116 (Colon) | 0.0059 | Taxol | - |

| BEL-7402 (Liver) | 0.0078 | Taxol | - | |

| Compound 4 | HepG2 (Liver) | 0.75 | Roscovitine | 0.99 |

| Compound 7 | HepG2 (Liver) | 0.77 | Roscovitine | 0.99 |

| Compound 10 | HepG2 (Liver) | 0.85 | Roscovitine | 0.99 |

| Compound 44a | HepG2 (Liver) | 3.74 | - | - |

| Compound 44b | MCF-7 (Breast) | 4.03 | - | - |

| Compound 44c | HepG2 (Liver) | 3.06 | - | - |

| MCF-7 (Breast) | 4.42 | - | - | |

| Compound 12c | PC3 (Prostate) | 0.34 | - | - |

| MGC803 (Gastric) | 0.13 | - | - | |

| HepG2 (Liver) | 1.74 | - | - |

Mechanism of Anticancer Action

The anticancer effects of these derivatives are often multifactorial, involving the modulation of several key signaling pathways that regulate cell proliferation, survival, and metastasis.

Several nicotinonitrile derivatives have been shown to inhibit the urokinase plasminogen activator (uPA) system, a key player in cancer invasion and metastasis.[1] uPA, a serine protease, converts plasminogen to plasmin, which in turn degrades the extracellular matrix, facilitating cancer cell migration.[2][3] By inhibiting uPA, these compounds can effectively block this proteolytic cascade.

A common mechanism of action for many anticancer agents is the induction of cell cycle arrest, preventing cancer cells from completing their division cycle. Certain nicotinonitrile derivatives have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle.[4] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs), particularly CDK2.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Nicotinonitrile derivatives have been shown to trigger apoptosis through the intrinsic pathway, which is initiated by intracellular stress and involves the mitochondria.[4]

Antimicrobial Activity: Combating Pathogenic Microorganisms

In an era of increasing antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Mercaptonicotinonitrile derivatives have exhibited promising activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of representative nicotinonitrile derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |

| Compound 8 | 12.5 | 6.25 | 25 | 12.5 | 50 |

| Compound 10 | 6.25 | 12.5 | 12.5 | 25 | 25 |

| Compound 15 | 25 | 12.5 | 50 | 25 | 12.5 |

| Compound 16 | 12.5 | 25 | 12.5 | 50 | 6.25 |

| Compound 17 | 6.25 | 6.25 | 25 | 12.5 | 25 |

| Compound 20 | 50 | 25 | 6.25 | 12.5 | 12.5 |

| Compound 22 | 12.5 | 50 | 12.5 | 25 | 50 |

| CP1 | - | - | 12.5 | - | - |

| CP2 | - | - | 25 | - | - |

| CP3 | - | - | 25 | - | - |

| CP4 | - | - | 50 | - | - |

| CP5 | - | - | 50 | - | - |

| CP6 | - | - | 25 | - | - |

| Compound 5 | 7.81 | - | - | - | - |

| Compound 13 | 3.91 | - | - | - | - |

| Compound 25 | 7.81 | 7.81 | - | - | - |

Enzyme Inhibition: A Targeted Approach to Disease

The specificity of enzyme-substrate interactions makes enzymes attractive targets for drug development. Mercaptonicotinonitrile derivatives have been identified as inhibitors of several key enzymes implicated in various diseases.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

As mentioned earlier, CDK2 is a crucial regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy.[5][6] The ability of nicotinonitrile derivatives to inhibit CDK2 contributes significantly to their anticancer activity.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Heat Shock Protein 90 (HSP90)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[7] HSP90 is a molecular chaperone that is required for the stability and function of numerous oncoproteins, including VEGFR-2.[8][9] Inhibition of both VEGFR-2 and HSP90 by certain nicotinonitrile derivatives presents a dual-pronged anti-angiogenic and anticancer strategy.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-Amino-4-aryl-6-phenylnicotinonitrile Derivatives

This protocol describes a general one-pot synthesis of nicotinonitrile derivatives.

Materials:

-

Appropriate arylaldehyde

-

Malononitrile

-

Acetophenone

-

Ammonium acetate

-

Ethanol

Procedure:

-

A mixture of the arylaldehyde (10 mmol), malononitrile (10 mmol), acetophenone (10 mmol), and ammonium acetate (80 mmol) in absolute ethanol (50 mL) is refluxed for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure 2-amino-4-aryl-6-phenylnicotinonitrile derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12]

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions of the compounds are prepared in the culture medium. The medium from the wells is replaced with 100 µL of the medium containing different concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of DMSO or solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined from the dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16][17]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

Sterile 96-well microtiter plates

-

Standard antimicrobial agents (positive controls)

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: The microbial strain is grown in the appropriate broth overnight at 37°C (for bacteria) or 30°C (for fungi). The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated for 18-24 hours at the appropriate temperature.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

Mercaptonicotinonitrile derivatives represent a versatile scaffold with significant potential in the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and enzyme inhibitory activities warrant further investigation. This technical guide provides a foundational understanding of their biological properties and the experimental approaches for their evaluation. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action to identify novel therapeutic targets. The continued exploration of this chemical class holds great promise for addressing unmet medical needs.

References

- 1. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 2. The urokinase plasminogen activator system: role in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. A Heat-Shock Protein Axis Regulates VEGFR2 Proteolysis, Blood Vessel Development and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AT-533, a novel Hsp90 inhibitor, inhibits breast cancer growth and HIF-1α/VEGF/VEGFR-2-mediated angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. atcc.org [atcc.org]

- 12. texaschildrens.org [texaschildrens.org]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. protocols.io [protocols.io]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

The Versatile Scaffold: A Technical Guide to the Potential Applications of Substituted Nicotinonitriles

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinonitriles, a class of nitrogen-containing heterocyclic compounds, have emerged as a versatile scaffold in various scientific and technological fields. Their unique electronic properties and amenability to diverse chemical modifications have positioned them as privileged structures in medicinal chemistry, advanced materials, and agrochemicals. This technical guide provides an in-depth overview of the current and potential applications of substituted nicotinonitriles, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Medicinal Chemistry Applications

The nicotinonitrile core is a prominent feature in a number of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1]

Anticancer Activity

Substituted nicotinonitriles have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival. One of the key targets is the PIM-1 kinase, a serine/threonine kinase that is overexpressed in many human cancers.[2][3]

The following table summarizes the in vitro cytotoxic and PIM-1 kinase inhibitory activities of selected substituted nicotinonitrile derivatives.

| Compound | Target Cell Line | IC50 (µM) | PIM-1 Kinase Inhibition IC50 (nM) | Reference |

| 7b | MCF-7 | 3.58 | 18.9 | [2] |

| PC-3 | 3.60 | [2] | ||

| 4k | - | - | 21.2 | [2] |

| 8e | HepG2 | ≤ 0.28 (against three Pim kinases) | ≤ 280 | [4] |

| Compound 5 | A549 | 10.67 ± 1.53 | - | [5] |

| C6 | 4.33 ± 1.04 | - | [5] | |

| Compound 10 | A549 | < 3.9 | - | [6] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the substituted nicotinonitrile compounds and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Substituted nicotinonitriles can inhibit the PIM-1 kinase, leading to the induction of apoptosis in cancer cells. This is often associated with the upregulation of pro-apoptotic proteins like p53 and caspases, and an increase in the Bax/Bcl-2 ratio.[4]

Antimicrobial Activity

Certain substituted nicotinonitriles have demonstrated potent activity against a range of bacterial and fungal pathogens.

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative nicotinonitrile derivatives against various microorganisms.

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |

| 48a | 17.6 | - | [7] |

| 48b | 16.8 | - | [7] |

| 49 | - | 9.6 | [7] |

| IV | 250 (vs. C. tetani) | 250 (vs. S. typhi) | [8] |

| V | 250 (vs. C. tetani) | 250 (vs. S. typhi) | [8] |

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Materials Science Applications

The delocalized π-electron systems and the presence of donor-acceptor groups in substituted nicotinonitriles make them attractive candidates for applications in materials science, particularly in the fields of nonlinear optics and fluorescence.[9]

Nonlinear Optical (NLO) Materials

Substituted nicotinonitriles with appropriate electron-donating and electron-withdrawing groups can exhibit significant second-order nonlinear optical properties, making them suitable for applications such as frequency doubling of light.

A general and efficient method for the synthesis of 2-amino-4,6-diphenylnicotinonitriles involves a one-pot, multi-component reaction.[10]

-

Reactant Mixture: In a round-bottom flask, combine an appropriate aromatic aldehyde (1 mmol), an acetophenone derivative (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

-

Catalyst and Solvent: Add a catalytic amount of a suitable catalyst (e.g., boric acid). The reaction can be carried out under solvent-free conditions or in a solvent such as ethanol.[11]

-

Reaction Conditions: Heat the mixture under reflux or using microwave irradiation for a specified time until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After cooling, the solid product is typically collected by filtration, washed with water and ethanol, and then purified by recrystallization.

The Kurtz-Perry powder technique is a common method for evaluating the SHG efficiency of NLO materials.[12]

-

Sample Preparation: The crystalline powder of the nicotinonitrile derivative is placed between two glass slides.

-

Laser Source: A high-intensity pulsed laser (e.g., a Nd:YAG laser operating at 1064 nm) is used as the fundamental light source.

-

Measurement: The fundamental laser beam is focused onto the sample. The generated second-harmonic signal (at 532 nm) is detected by a photomultiplier tube after passing through a monochromator and appropriate filters to block the fundamental wavelength.

-

Data Analysis: The intensity of the SHG signal is compared to that of a standard reference material (e.g., potassium dihydrogen phosphate, KDP) to determine the relative SHG efficiency.

Fluorescent Materials

The rigid, planar structure and extended π-conjugation of some substituted nicotinonitriles lead to strong fluorescence, with potential applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

The following table lists the fluorescence quantum yields of some 1,2,3-triazole-substituted nicotinonitrile derivatives.

| Compound | Fluorescence Quantum Yield (%) | Reference |

| Triazole-nicotinonitrile derivatives | 10-49 | [13] |

The relative method is commonly used to determine the fluorescence quantum yield.[14][15]

-

Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral range as the test compound.

-

Absorbance Measurement: Prepare dilute solutions of both the standard and the test compound in the same solvent and measure their absorbance at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the test compound under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

Calculation: The quantum yield of the test sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Agrochemical Applications

The pyridine ring, a core component of nicotinonitriles, is present in several classes of agrochemicals, including insecticides and herbicides.

Insecticidal Activity

Nicotinonitrile derivatives are precursors to neonicotinoid insecticides, which act as agonists of the insect nicotinic acetylcholine receptors (nAChRs).[16]

Neonicotinoids bind to nAChRs in the insect central nervous system, leading to continuous stimulation of the receptor. This disrupts normal nerve impulse transmission, causing paralysis and death of the insect.

Herbicidal Activity

Substituted nicotinonitriles can serve as intermediates in the synthesis of herbicides, such as those that inhibit the enzyme protoporphyrinogen oxidase (PPO).[17][18]

PPO-inhibiting herbicides block the conversion of protoporphyrinogen IX to protoporphyrin IX in the chlorophyll biosynthesis pathway. This leads to the accumulation of protoporphyrinogen IX, which leaks from the chloroplast and is oxidized in the cytoplasm to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane damage and plant death.[18][19]

Conclusion

The substituted nicotinonitrile scaffold represents a highly valuable and versatile platform for the development of new technologies in medicine, materials science, and agriculture. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved applications in the future. This guide serves as a foundational resource for researchers and professionals seeking to harness the potential of this remarkable class of molecules.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.uci.edu [chem.uci.edu]

- 15. edinst.com [edinst.com]

- 16. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 17. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 18. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 19. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

A Technical Review of 2-Mercapto-4,5,6-trimethylnicotinonitrile and Related Compounds

Disclaimer: Scientific literature providing in-depth experimental data, such as detailed synthesis protocols, quantitative biological activity, and specific mechanisms of action for 2-Mercapto-4,5,6-trimethylnicotinonitrile, is limited. This document summarizes the available information on the target compound and provides a broader technical overview based on structurally related nicotinonitrile and mercapto-heterocyclic derivatives to infer potential properties and research directions.

Introduction to this compound

This compound is a substituted pyridine derivative containing both a mercapto (-SH) and a nitrile (-C≡N) functional group.[1] These functional groups impart a high degree of chemical reactivity, making the compound a potential building block in organic synthesis or a ligand in coordination chemistry.[1] The trimethyl-substituted pyridine core suggests a hydrophobic character which can influence its solubility and interactions with biological targets.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 128917-84-0 | [1][2] |

| Molecular Formula | C₉H₁₀N₂S | [1] |

| Molecular Weight | 178.25 g/mol | [1] |

| Synonyms | 2-Mercapto-4,5,6-trimethylpyridine-3-carbonitrile; 4,5,6-Trimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | [1] |

| Appearance | Yellow solid | [1] |

Synthesis Strategies for Substituted Nicotinonitriles

General Experimental Protocol: FeCl₃-Promoted Condensation-Cyclization

A plausible synthetic approach could be adapted from the synthesis of multiply arylated nicotinonitriles, which involves a condensation-cyclization reaction.[3] This method offers a pathway to fully and differently substituted nicotinonitriles in a limited number of steps.[3]

Hypothetical Reaction Scheme: A potential synthesis could involve the reaction of an appropriately substituted enamino nitrile with an α,β-unsaturated ketone in the presence of a promoter like iron(III) chloride (FeCl₃).[3] The final mercapto group could be introduced through various thionation reactions or by starting with a thiolated precursor.

The following is a generalized workflow for the synthesis and characterization of such compounds.

Potential Biological Activities of Mercapto-Nicotinonitrile Derivatives

The biological activities of this compound have not been specifically reported. However, the broader classes of mercapto-heterocycles and nicotinonitrile derivatives are known to possess a wide range of pharmacological properties.

Antimicrobial and Antifungal Activity

Mercapto-containing heterocyclic compounds, such as 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives, have demonstrated significant antimicrobial and antifungal activities.[4][5][6] For instance, certain derivatives show potent activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.[4] The mercapto group is often crucial for the biological activity of these molecules.

Enzyme Inhibition

Various mercapto-derivatives are known to act as enzyme inhibitors.[4][5] A related compound, 2-mercaptonicotinoyl glycine (2-MNG), was identified as a potent inhibitor of melanogenesis.[7] Interestingly, its mechanism of action does not involve the direct inhibition of tyrosinase, a common target for depigmenting agents. Instead, 2-MNG is proposed to bind to melanin precursors, thereby preventing their polymerization into melanin.[7] This suggests that mercapto-nicotinonitrile derivatives could exhibit novel mechanisms of enzyme or pathway inhibition.

The hypothetical interaction of such an inhibitor is depicted in the following signaling pathway diagram.

Conclusion and Future Directions

While specific data on this compound is scarce, the chemical nature of its functional groups and the biological activities of related compounds suggest it could be a valuable target for further research. Future studies should focus on establishing a reliable synthetic protocol for this compound to enable a thorough investigation of its potential pharmacological properties. Based on the activities of similar molecular scaffolds, initial biological screening could be directed towards antimicrobial, antifungal, and enzyme inhibitory assays. The development of such novel heterocyclic compounds remains a promising area in medicinal chemistry and drug development.

References

- 1. CAS 128917-84-0: this compound [cymitquimica.com]

- 2. This compound | 128917-84-0 [chemicalbook.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Mercaptonicotinoyl glycine, a new potent melanogenesis inhibitor, exhibits a unique mode of action while preserving melanocyte integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Mercapto-Substituted Pyridines: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, and its strategic functionalization has led to the development of numerous therapeutic agents. Among these, mercapto-substituted pyridines represent a class of compounds with a rich history of discovery and a broad spectrum of biological activities. From early developments in antifungal agents to their contemporary exploration in oncology, these molecules have demonstrated significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and key biological mechanisms of mercapto-substituted pyridines, with a focus on providing actionable data and protocols for researchers in the field.

Discovery and Historical Development

The journey of mercapto-substituted pyridines began in the early 20th century with the first synthesis of 2-mercaptopyridine in 1931. This was achieved by heating 2-chloropyridine with calcium hydrogen sulfide[1][2]. This foundational discovery paved the way for further exploration of this class of compounds.